molecular formula C19H23NO3 B1676221 Mavoglurant CAS No. 543906-09-8

Mavoglurant

Cat. No. B1676221
M. Wt: 313.4 g/mol
InChI Key: ZFPZEYHRWGMJCV-ZHALLVOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mavoglurant, also known as AFQ-056, is an experimental drug candidate primarily studied for the treatment of fragile X syndrome and other conditions . It is a small molecule that belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

Mavoglurant is a structurally novel, non-competitive mGlu5 receptor antagonist . It has a chemical formula of C19H23NO3 and an average molecular weight of 313.397 . The compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Parkinson’s Disease-Associated Levodopa-Induced Dyskinesia (PD-LID) and Fragile X Syndrome (FXS)

Mavoglurant has been studied as an oral treatment for PD-LID and FXS. Its effects were assessed in healthy subjects to understand its impact on QTc interval duration, a measure of heart rhythm, following therapeutic and supratherapeutic intravenous doses (Khan, Olowononi, Garba, & Lawal, 2013). Another meta-analysis highlighted the inconsistent efficacy of mavoglurant in treating LID in Parkinson’s patients, suggesting that while it showed some promise, further research was needed for conclusive evidence (Negida et al., 2021).

Adolescent Behavioral Symptoms in Fragile X Syndrome

A study focused on the efficacy, safety, and tolerability of mavoglurant in treating behavioral symptoms in adolescent patients with FXS. This research employed a novel method to analyze symptom domains using narratives associated with the clinician-rated Clinical Global Impression-Improvement scale (Bailey et al., 2015).

Obsessive-Compulsive Disorder (OCD)

Mavoglurant was tested as an augmentation therapy to selective serotonin reuptake inhibitors (SSRIs) for OCD patients resistant to SSRI treatment. However, the study was terminated due to a lack of efficacy at interim analysis, indicating mavoglurant's limited application in this domain (Rutrick et al., 2017).

Metabotropic Glutamate Receptor 5 (mGluR5) Receptor Occupancy in the Brain

A study using positron emission tomography (PET) imaging in healthy volunteers aimed to estimate the extent of occupancy of mGluR5 receptors following single oral doses of mavoglurant. This study was pivotal in guiding the dosing of mavoglurant in clinical studies (Streffer et al., 2021).

Pharmacokinetics in Healthy Subjects

The metabolism and disposition of mavoglurant were investigated in healthy subjects. This study provided insights into the absorption, distribution, metabolism, and excretion of mavoglurant, critical for understanding its pharmacokinetic properties (Walles et al., 2013).

properties

IUPAC Name

methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPZEYHRWGMJCV-ZHALLVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202777
Record name Mavoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mavoglurant

CAS RN

543906-09-8
Record name Mavoglurant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543906-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavoglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavoglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mavoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVOGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mavoglurant
Reactant of Route 2
Reactant of Route 2
Mavoglurant
Reactant of Route 3
Reactant of Route 3
Mavoglurant
Reactant of Route 4
Reactant of Route 4
Mavoglurant
Reactant of Route 5
Reactant of Route 5
Mavoglurant
Reactant of Route 6
Reactant of Route 6
Mavoglurant

Citations

For This Compound
1,080
Citations
M Walles, T Wolf, Y Jin, M Ritzau, LA Leuthold… - Drug Metabolism and …, 2013 - ASPET
… Mavoglurant was safe and well tolerated in this study population. Mavoglurant absorption was ≥50% of dose reaching mean plasma C max values of 140 ng/ml (mavoglurant) and 855 …
Number of citations: 21 dmd.aspetjournals.org
D Petrov, I Pedros, ML de Lemos, M Pallas… - Expert opinion on …, 2014 - Taylor & Francis
… Specifically, the authors look at the mavoglurant therapy and the evidence presented … However, few months ago, Novartis decided to discontinue clinical trials of mavoglurant for the …
Number of citations: 38 www.tandfonline.com
E Berry-Kravis, V Des Portes, R Hagerman… - Science translational …, 2016 - science.org
… stratified by methylation status and randomized to receive mavoglurant (25, 50, or 100 mg … weeks of treatment with mavoglurant. The safety and tolerability profile of mavoglurant was as …
Number of citations: 233 www.science.org
A Negida, HS Ghaith, SY Fala, H Ahmed… - Neurological …, 2021 - Springer
… This meta-analysis provides level one evidence that mavoglurant is … mavoglurant for the treatment of LID in patients with PD. Hereby, we evaluated the safety and efficacy of mavoglurant …
Number of citations: 11 link.springer.com
B Gomez-Mancilla, E Berry-Kravis… - Expert opinion on …, 2014 - Taylor & Francis
… -of-concept study of mavoglurant in FXS … mavoglurant in the overall population on day 28, as well as improvements in the total score and several subscores associated with mavoglurant …
Number of citations: 30 www.tandfonline.com
I Vranesic, S Ofner, PJ Flor, G Bilbe, R Bouhelal… - Bioorganic & Medicinal …, 2014 - Elsevier
… /mavoglurant, a structurally novel, non-competitive mGlu5 receptor antagonist. AFQ056/mavoglurant was … In vitro, AFQ056/mavoglurant had an IC 50 of 30 nM in a functional assay with …
Number of citations: 52 www.sciencedirect.com
J Streffer, V Treyer, A Buck, SM Ametamey, M Blagoev… - Neuroimage, 2021 - Elsevier
… 2 received mavoglurant 25 mg and 100 mg, respectively. During Period 3 (7 days after Period 2), cohort 1 and 2 received mavoglurant 200 mg and 400 mg, respectively. Mavoglurant …
Number of citations: 6 www.sciencedirect.com
R Hagerman, S Jacquemont, E Berry-Kravis… - Scientific reports, 2018 - nature.com
… These studies failed to meet their primary objective of showing mavoglurant efficacy versus … different for mavoglurant versus placebo 17,18 . However, mavoglurant was found to be …
Number of citations: 36 www.nature.com
C Trenkwalder, F Stocchi, W Poewe… - Movement …, 2016 - Wiley Online Library
… (study 1: mavoglurant 100 mg twice a day versus placebo, 1.7 [1.31]; study 2: mavoglurant 150 mg twice a … Adverse events incidence was higher with mavoglurant than with placebo. …
D Rutrick, DJ Stein, G Subramanian, B Smith… - Advances in …, 2017 - Springer
Introduction To determine if mavoglurant (modified release) as an augmentation therapy to selective serotonin reuptake inhibitors (SSRIs) could have beneficial effects reducing Yale–…
Number of citations: 32 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.